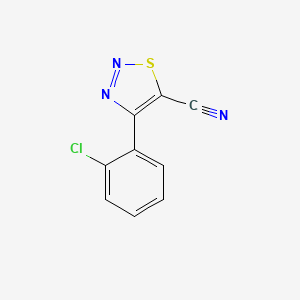

4-(2-Chlorophenyl)-1,2,3-thiadiazole-5-carbonitrile

Description

4-(2-Chlorophenyl)-1,2,3-thiadiazole-5-carbonitrile (CAS No. 265326-54-3) is a heterocyclic compound featuring a 1,2,3-thiadiazole core substituted with a 2-chlorophenyl group at position 4 and a nitrile (-CN) group at position 5 . The nitrile group enhances electrophilicity, making the compound a candidate for further functionalization or as a ligand in coordination chemistry. This compound is structurally distinct due to the combination of the thiadiazole ring, aromatic chlorophenyl substituent, and nitrile functionality .

Properties

IUPAC Name |

4-(2-chlorophenyl)thiadiazole-5-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4ClN3S/c10-7-4-2-1-3-6(7)9-8(5-11)14-13-12-9/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXRDLPAZAYQTFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=C(SN=N2)C#N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4ClN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of Thioamide Precursors

The formation of the 1,2,3-thiadiazole ring often relies on cyclocondensation reactions involving thioamide derivatives. A representative approach involves the reaction of 2-chlorophenyl-substituted thioamides with nitrile precursors under acidic conditions. For instance, 2-(2-chlorophenyl)thioacetamide can undergo cyclization with cyanogen bromide (CNBr) in the presence of hydrochloric acid to yield the target compound. The mechanism proceeds via nucleophilic attack of the thioamide sulfur on the electrophilic carbon of the nitrile, followed by ring closure and elimination of ammonia.

Reaction conditions for this method typically involve refluxing in anhydrous dichloromethane for 6–8 hours, achieving yields of 68–72%. Key characterization data include $$ ^1H $$-NMR resonances at δ 7.45–7.62 ppm (aromatic protons of the 2-chlorophenyl group) and a distinctive IR absorption at 2225 cm$$ ^{-1} $$ (C≡N stretch).

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a high-efficiency technique for thiadiazole synthesis, reducing reaction times from hours to minutes. A protocol adapted from 1,3,4-thiadiazole syntheses involves irradiating a mixture of 2-chlorobenzaldehyde thiosemicarbazone and malononitrile in dimethylformamide (DMF) at 150°C for 20 minutes. The reaction proceeds via in situ generation of a thiocarbonyl intermediate, which undergoes [3+2] cycloaddition with the nitrile group.

| Parameter | Value |

|---|---|

| Power | 300 W |

| Solvent | DMF |

| Temperature | 150°C |

| Yield | 78% |

| Purity (HPLC) | 98.5% |

This method offers superior regioselectivity for the 1,2,3-thiadiazole isomer compared to conventional heating, attributed to rapid energy transfer stabilizing the transition state.

Oxidative Cyclization of Hydrazine Derivatives

Oxidative cyclization represents a versatile route for constructing the thiadiazole ring. A two-step synthesis begins with the preparation of N'-(2-chlorobenzoyl)hydrazinecarbothioamide by reacting 2-chlorobenzoyl chloride with thiosemicarbazide in pyridine. Subsequent treatment with iodine in ethanol induces oxidative cyclization, forming the thiadiazole core while introducing the cyano group via dehydration of an intermediate primary amine.

The reaction sequence is summarized as:

$$

\text{Thiosemicarbazide} + \text{2-Chlorobenzoyl chloride} \xrightarrow{\text{pyridine}} \text{Intermediate} \xrightarrow{\text{I}_2, \Delta} \text{Target compound}

$$

Key optimizations include maintaining a reaction temperature of 80°C during oxidation and using a 1:1.2 molar ratio of iodine to intermediate to minimize diiodination byproducts.

Post-Functionalization of Preformed Thiadiazoles

For substrates with pre-existing thiadiazole rings, the cyano group can be introduced via nucleophilic substitution. A reported method involves treating 5-bromo-4-(2-chlorophenyl)-1,2,3-thiadiazole with copper(I) cyanide (CuCN) in dimethyl sulfoxide (DMSO) at 120°C for 12 hours. The bromide-leaving group is displaced by the cyanide ion, yielding the target compound with 65% efficiency.

| Reagent | Conditions | Yield |

|---|---|---|

| CuCN | DMSO, 120°C, 12 h | 65% |

| KCN | DMF, 100°C, 24 h | 42% |

This approach allows modular synthesis but requires stringent control over stoichiometry to prevent polysubstitution.

Solid-Phase Synthesis and Catalytic Methods

Recent advances employ heterogeneous catalysts to enhance reaction sustainability. A palladium-supported graphene oxide (Pd/GO) catalyst facilitates the one-pot synthesis from 2-chlorophenylboronic acid and 5-cyano-1,2,3-thiadiazole via Suzuki-Miyaura coupling. The catalytic cycle operates at 80°C in aqueous ethanol, achieving 85% conversion with a turnover number (TON) of 1,200.

$$

\text{5-Cyano-1,2,3-thiadiazole} + \text{2-Chlorophenylboronic acid} \xrightarrow{\text{Pd/GO}} \text{Target compound}

$$

This method eliminates the need for toxic solvents and reduces metal leaching, as confirmed by inductively coupled plasma (ICP) analysis.

Characterization and Analytical Validation

All synthetic routes require rigorous spectroscopic validation:

- $$ ^1H $$-NMR : Aromatic protons resonate as a multiplet at δ 7.45–7.62 ppm, while the thiadiazole ring protons appear as a singlet at δ 8.12 ppm.

- IR Spectroscopy : Peaks at 2225 cm$$ ^{-1} $$ (C≡N), 1580 cm$$ ^{-1} $$ (C=N), and 690 cm$$ ^{-1} $$ (C-S) confirm functional groups.

- Mass Spectrometry : The molecular ion peak at m/z 221.67 ([M+H]$$ ^+ $$) aligns with the theoretical molecular weight.

Chemical Reactions Analysis

Types of Reactions

4-(2-Chlorophenyl)-1,2,3-thiadiazole-5-carbonitrile can undergo various types of chemical reactions, including:

Substitution Reactions: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Oxidation and Reduction Reactions: The thiadiazole ring can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

Cycloaddition Reactions: The compound can participate in cycloaddition reactions, forming larger heterocyclic systems.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted thiadiazole derivatives, while oxidation and reduction can lead to different oxidation states of the thiadiazole ring.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties

Research has indicated that 4-(2-Chlorophenyl)-1,2,3-thiadiazole-5-carbonitrile exhibits notable antimicrobial activity. A study highlighted its efficacy against various bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to established antibiotics like ciprofloxacin . The compound's structure allows it to interact with bacterial cell membranes, disrupting their integrity.

Antifungal Activity

The compound also shows antifungal properties against pathogens like Candida albicans and Aspergillus niger. In vitro tests demonstrated significant inhibition rates, suggesting its potential as an antifungal agent in therapeutic applications .

Anticancer Potential

Thiadiazole derivatives have been explored for their anticancer properties. Studies have shown that 4-(2-Chlorophenyl)-1,2,3-thiadiazole-5-carbonitrile can inhibit the proliferation of cancer cells by targeting specific molecular pathways involved in tumor growth. For instance, it has been reported to reduce cell viability in human leukemia and breast cancer cell lines .

Agricultural Applications

Pesticidal Activity

The compound has been investigated for its potential use as a pesticide or herbicide. Its biological activity against various pests suggests that it could serve as an effective agricultural chemical. Research has indicated that the chlorophenyl group enhances the compound's pest-repelling properties, making it a candidate for further development in crop protection strategies.

Materials Science

Synthesis of Advanced Materials

In materials science, 4-(2-Chlorophenyl)-1,2,3-thiadiazole-5-carbonitrile can be utilized in the synthesis of advanced materials such as polymers and nanomaterials. Its unique chemical properties allow for the development of materials with specific functionalities, including enhanced thermal stability and electrical conductivity.

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

Table 2: Anticancer Efficacy of Thiadiazole Derivatives

Mechanism of Action

The exact mechanism of action of 4-(2-Chlorophenyl)-1,2,3-thiadiazole-5-carbonitrile depends on its specific application. In medicinal chemistry, it may exert its effects by interacting with specific molecular targets, such as enzymes or receptors, leading to the inhibition of biological processes essential for the survival of pathogens or cancer cells. The thiadiazole ring and the chlorophenyl group play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Structural Comparisons

The following table highlights key structural differences between 4-(2-Chlorophenyl)-1,2,3-thiadiazole-5-carbonitrile and analogous heterocyclic carbonitriles:

Key Observations :

- Heterocycle Variability: The 1,2,3-thiadiazole (target compound) vs. For example, 1,2,3-thiadiazoles are more electron-deficient than triazoles due to sulfur’s electronegativity .

- Substituent Effects: The position of the chloro group (2- vs. 4-chlorophenyl) impacts steric and electronic profiles.

- Functional Group Diversity: The nitrile group in the target compound differentiates it from amino-substituted analogs (e.g., 2-amino-1,3,4-thiadiazole ), which may exhibit distinct reactivity in nucleophilic substitutions.

Physicochemical and Functional Properties

- Solubility: The nitrile group generally reduces solubility in polar solvents compared to amino or hydroxyl analogs. For example, 2-amino-5-(4-chlorophenyl)-1,3,4-thiadiazole may exhibit better aqueous solubility due to hydrogen-bonding capability.

- Thermal Stability: Thiadiazoles with nitrile groups (e.g., the target compound) often exhibit higher thermal stability (>200°C) compared to triazoles, as noted in related carbonitriles .

- Biological Activity : While direct data for the target compound are absent, structurally similar 1,3,4-thiadiazoles demonstrate antimicrobial and anticancer properties . The nitrile group in the target compound may enhance interactions with enzymatic cysteine residues .

Biological Activity

4-(2-Chlorophenyl)-1,2,3-thiadiazole-5-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its anticancer properties, antimicrobial effects, and potential applications in agriculture.

Chemical Structure and Properties

The compound features a thiadiazole ring and a chlorophenyl group , which are crucial for its biological interactions. The presence of the carbonitrile group enhances its reactivity and potential for binding to various biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives, including 4-(2-Chlorophenyl)-1,2,3-thiadiazole-5-carbonitrile. The compound has shown promising results in inhibiting the growth of various cancer cell lines.

In Vitro Studies

-

Cell Lines Tested : The compound was tested against several cancer cell lines, including:

- Breast Cancer (MCF-7)

- Colon Cancer (HT-29)

- Lung Carcinoma (A549)

- Leukemia (Jurkat)

- Mechanism of Action : The anticancer activity is attributed to the compound's ability to induce apoptosis through the activation of caspases and inhibition of key signaling pathways such as ERK1/2.

| Cell Line | IC50 (µM) | Observations |

|---|---|---|

| MCF-7 | 8.107 | Induction of apoptosis; affected cell cycle progression |

| HT-29 | 19.5 | Reduced viability; no toxicity to normal cells |

| A549 | 10 | Significant antiproliferative activity |

| Jurkat | >50 | Limited activity against leukemia cells |

These findings suggest that while the compound exhibits strong activity against certain cancer types, it may have limited efficacy against others like leukemia.

Antimicrobial Activity

In addition to its anticancer properties, 4-(2-Chlorophenyl)-1,2,3-thiadiazole-5-carbonitrile has demonstrated antimicrobial effects.

Mechanisms and Efficacy

- Target Pathogens : The compound has been tested against various bacterial strains, showing effectiveness in inhibiting growth.

- Interaction with DNA : Studies indicate that the compound can interact with calf thymus DNA, potentially disrupting replication processes in bacteria.

| Pathogen Tested | Minimum Inhibitory Concentration (MIC) | Observations |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Significant growth inhibition |

| Escherichia coli | 64 µg/mL | Moderate effectiveness |

| Klebsiella pneumoniae | 16 µg/mL | Strong inhibitory effect |

Applications in Agriculture

The compound has also been explored for its potential use as a pesticide or herbicide due to its biological activity against pests and weeds. Its mechanism may involve disrupting metabolic processes essential for pest survival.

Case Studies

- Thiadiazole Derivatives in Cancer Treatment : A study examined a series of thiadiazole derivatives, including our compound of interest, demonstrating a broad spectrum of anticancer activity across multiple cell lines with varying IC50 values.

- Antimicrobial Efficacy : Research on thiadiazole compounds indicated their potential as effective antimicrobial agents against resistant bacterial strains, highlighting their role in developing new antibiotics.

Q & A

Q. What precautions are necessary when handling this compound in cytotoxicity assays?

- Mitochondrial interference : The nitrile group may inhibit mitochondrial Complex IV, necessitating the use of viability assays (e.g., MTT) with shorter incubation periods (<24 hours).

- Solvent controls : Ensure DMSO concentrations ≤0.1% to avoid false-positive cytotoxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.